molecular formula C9H12ClNO B6246358 (2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride CAS No. 910237-79-5

(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride

Cat. No. B6246358
CAS RN: 910237-79-5
M. Wt: 185.7
InChI Key:
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Description

“(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride” is a chemical compound that is used as a pharmaceutical intermediate . It is related to the class of compounds known as isoindolines , which are important structural components in many natural products and biologically active compounds .


Synthesis Analysis

The synthesis of isoindoline derivatives, such as “(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride”, can be achieved through various methods. One method involves the 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by an intramolecular aza-Michael reaction . Another method involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .


Molecular Structure Analysis

The molecular structure of “(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride” is similar to that of isoindoline . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .


Chemical Reactions Analysis

The most direct method for the preparation of “(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to amino group .

Mechanism of Action

While the specific mechanism of action for “(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride” is not mentioned in the retrieved sources, it is known that some isoindoline derivatives have been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride involves the reduction of 2,3-dihydro-1H-isoindole-5-carboxylic acid followed by the conversion of the resulting alcohol to the hydrochloride salt.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-5-carboxylic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-isoindole-5-carboxylic acid in methanol.", "Step 2: Add a catalytic amount of hydrochloric acid to the solution.", "Step 3: Slowly add sodium borohydride to the solution while stirring.", "Step 4: Allow the reaction to proceed for several hours.", "Step 5: Quench the reaction by adding water and stirring.", "Step 6: Extract the product with a suitable organic solvent.", "Step 7: Concentrate the organic layer and add hydrochloric acid to form the hydrochloride salt.", "Step 8: Isolate the product by filtration or crystallization." ] }

CAS RN

910237-79-5

Product Name

(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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